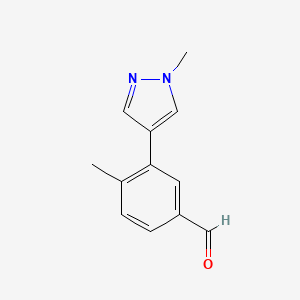
N-(1-methoxybutan-2-yl)thian-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methoxybutan-2-yl)thian-3-amine is a chemical compound with the molecular formula C10H21NOS. It is primarily used in industrial and scientific research applications. This compound is not intended for medical or clinical use in humans or animals .
Métodos De Preparación
The synthesis of N-(1-methoxybutan-2-yl)thian-3-amine involves several steps, typically starting with the appropriate thian-3-amine precursor. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
N-(1-methoxybutan-2-yl)thian-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(1-methoxybutan-2-yl)thian-3-amine is used in a variety of scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it is used in preclinical research to study its potential effects and mechanisms of action. In industry, it is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of N-(1-methoxybutan-2-yl)thian-3-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
N-(1-methoxybutan-2-yl)thian-3-amine can be compared to other similar compounds, such as N-(1-methoxybutan-2-yl)thiolan-3-amine and N-(1-methoxybutan-2-yl)thietan-3-amine. These compounds share similar structural features but may differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific molecular structure, which can influence its behavior in various chemical and biological contexts .
Propiedades
Fórmula molecular |
C10H21NOS |
|---|---|
Peso molecular |
203.35 g/mol |
Nombre IUPAC |
N-(1-methoxybutan-2-yl)thian-3-amine |
InChI |
InChI=1S/C10H21NOS/c1-3-9(7-12-2)11-10-5-4-6-13-8-10/h9-11H,3-8H2,1-2H3 |
Clave InChI |
HZSNFNLAGQOJLR-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC)NC1CCCSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




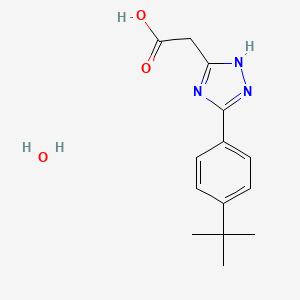
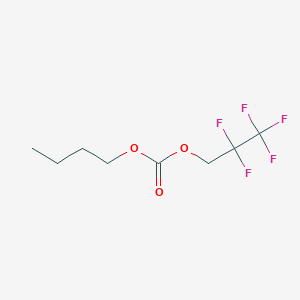
![3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12086193.png)
![Phenol, 5-amino-2-[(2-nitrophenyl)azo]-](/img/structure/B12086202.png)
![2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile](/img/structure/B12086204.png)

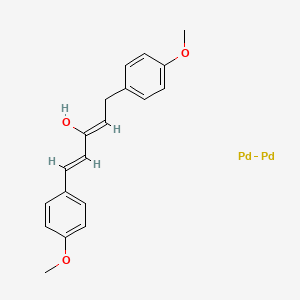

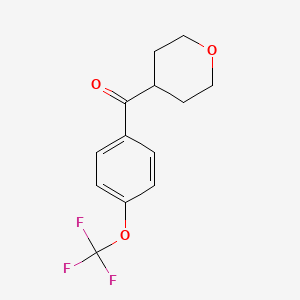

![4-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B12086241.png)
